![molecular formula C8H6ClFN4 B2967820 5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole CAS No. 912906-94-6](/img/structure/B2967820.png)
5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole
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Description
5-(Chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole (CMF-T) is an organometallic compound composed of chlorine, fluorine, carbon, and nitrogen. It is also known as 1,3-dichloro-5,5-difluoro-1H-tetrazole and is used in various scientific and industrial applications. CMF-T is a versatile compound that can be used as a catalyst, a reagent, and a ligand for coordination complexes. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Scientific Research Applications
Structural and Functional Analysis
5-Substituted 1H-tetrazoles, including variants similar to 5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole, have been studied for their structural properties using X-ray crystallography. These studies provide insights into their molecular structures, which are essential for understanding their interactions and potential applications in various fields, including medicinal chemistry and materials science. For instance, Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis of related tetrazole derivatives, revealing important structural features (Al-Hourani et al., 2015).
Role in Medicinal Chemistry
Tetrazoles, particularly 5-substituted variants, play a crucial role in medicinal chemistry. They are often used as bioisosteres for carboxylic acids due to their similar acidity but enhanced lipophilicity and metabolic resistance. This makes them valuable in drug design and synthesis, potentially influencing pharmacokinetics, pharmacodynamics, and drug metabolism. Roh et al. (2012) and Mittal & Awasthi (2019) discuss the significance of 5-substituted tetrazoles in medicinal chemistry, highlighting their applications in the synthesis of clinical drugs and their roles in organic chemistry (Roh et al., 2012); (Mittal & Awasthi, 2019).
Synthesis and Functionalization Techniques
The synthesis and functionalization of 5-substituted tetrazoles, including derivatives similar to 5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole, have been a subject of extensive research. This includes exploring various synthetic methods and functionalization techniques to create derivatives with specific properties and applications. For instance, research by Myznikov et al. (2004) on alkylation of 5-aryl(hetaryl)tetrazoles provides insights into synthetic approaches and the formation of different isomers (Myznikov et al., 2004).
Potential Antiviral and Antibacterial Applications
Some studies have explored the antiviral and antibacterial potential of tetrazole derivatives. For example, research by Hutchinson & Naylor (1985) investigated the effects of tetrazole phosphonic acids and their analogues on virus replication and enzyme inhibition, providing insights into their potential antiviral applications (Hutchinson & Naylor, 1985). Additionally, Mekky & Thamir (2019) studied novel tetrazole-5-thiol derivatives for their antibacterial activity, suggesting potential applications in combating bacterial infections (Mekky & Thamir, 2019).
properties
IUPAC Name |
5-(chloromethyl)-1-(4-fluorophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4/c9-5-8-11-12-13-14(8)7-3-1-6(10)2-4-7/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGNQIBUPZMKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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